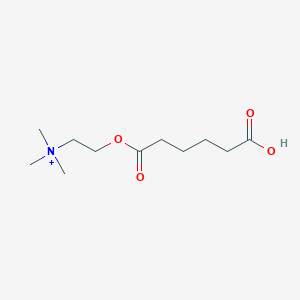
(1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol is a synthetic organic compound characterized by the presence of a trifluoroethanol group and a dihydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol typically involves the reaction of dihydrofuran with trifluoroethanol under specific conditions. The reaction may require a catalyst and controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality.
化学反応の分析
Types of Reactions
(1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different alcohols or hydrocarbons.
Substitution: The trifluoroethanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a carboxylic acid, while reduction could yield a simpler alcohol.
科学的研究の応用
Chemistry
In chemistry, (1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or antiviral activities.
Industry
Industrially, this compound might be used in the production of specialty chemicals, polymers, or as a solvent in specific applications.
作用機序
The mechanism by which (1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol exerts its effects would depend on its interactions with molecular targets. These could include enzymes, receptors, or other proteins. The trifluoroethanol group may play a role in stabilizing certain molecular conformations or enhancing binding affinity.
類似化合物との比較
Similar Compounds
Trifluoroethanol: A simpler compound with similar fluorinated alcohol functionality.
Dihydrofuran: Shares the furan ring structure but lacks the trifluoroethanol group.
Uniqueness
(1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol is unique due to the combination of the dihydrofuran ring and the trifluoroethanol group, which imparts distinct chemical and physical properties not found in simpler analogs.
特性
分子式 |
C6H7F3O2 |
|---|---|
分子量 |
168.11 g/mol |
IUPAC名 |
(1E)-2,2,2-trifluoro-1-(oxolan-2-ylidene)ethanol |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h10H,1-3H2/b5-4+ |
InChIキー |
GJYILYRGBXOGBO-SNAWJCMRSA-N |
異性体SMILES |
C1C/C(=C(/C(F)(F)F)\O)/OC1 |
正規SMILES |
C1CC(=C(C(F)(F)F)O)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


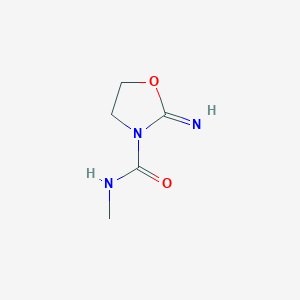
![2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15205368.png)

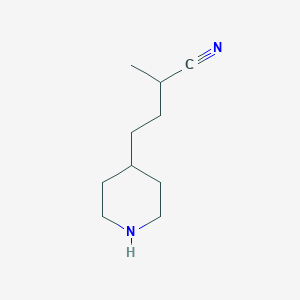
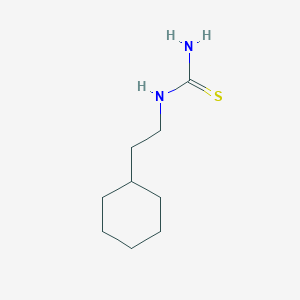

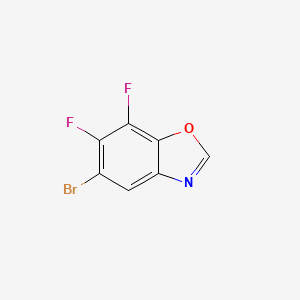
![[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)
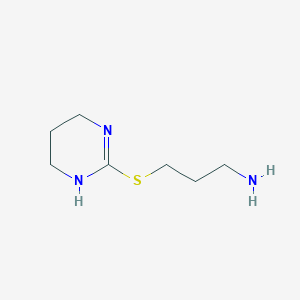
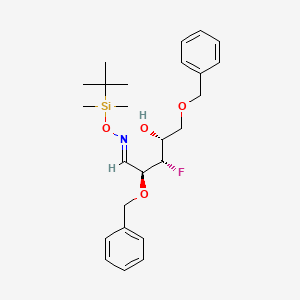
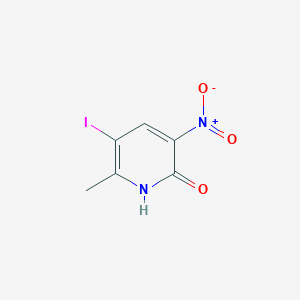
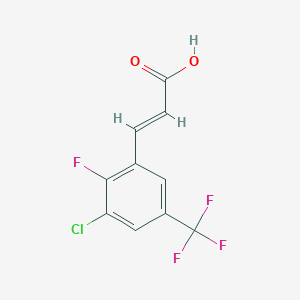
![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
